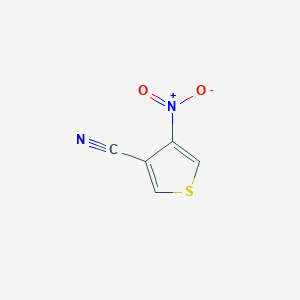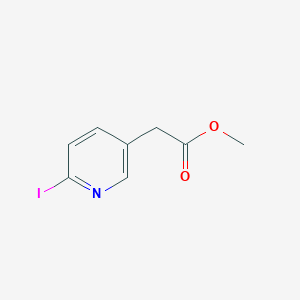
Methyl 2-(6-iodopyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-iodopyridin-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound, specifically, contains an iodine atom attached to a pyridine ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-iodopyridin-3-yl)acetate typically involves the esterification of 2-(6-iodopyridin-3-yl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-iodopyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester group to an alcohol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the ester to a carboxylic acid.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azides, nitriles, and other substituted pyridines.
Reduction: The major product is 2-(6-iodopyridin-3-yl)ethanol.
Oxidation: The major product is 2-(6-iodopyridin-3-yl)acetic acid.
Coupling: The major products are various substituted pyridines depending on the boronic acid used.
Scientific Research Applications
Methyl 2-(6-iodopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-iodopyridin-3-yl)acetate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, the compound’s iodine atom and ester group can interact with biological targets, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Methyl 2-(6-iodopyridin-3-yl)acetate can be compared with similar compounds such as:
Methyl 2-(6-chloropyridin-3-yl)acetate: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
Methyl 2-(6-bromopyridin-3-yl)acetate: The presence of a bromine atom can also influence the compound’s properties and applications.
Methyl 2-(6-fluoropyridin-3-yl)acetate: Fluorine substitution can lead to different chemical and biological behaviors.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogen-substituted compounds.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl 2-(6-iodopyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
ZGHZBTUBQTVJCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


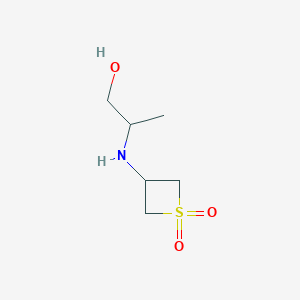
![Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021386.png)
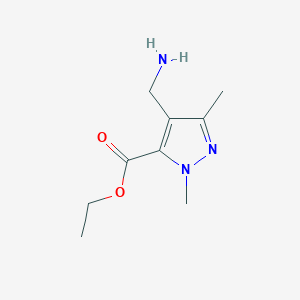
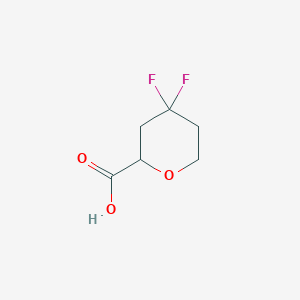
![Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13021417.png)
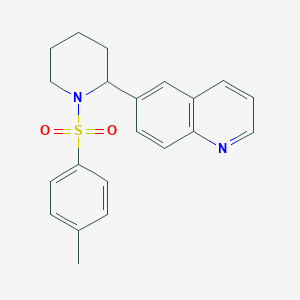
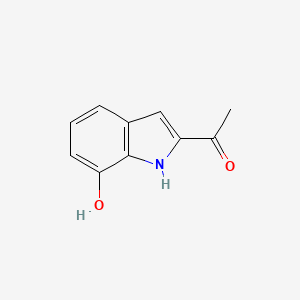
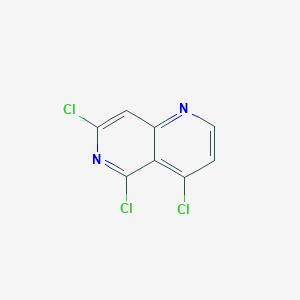
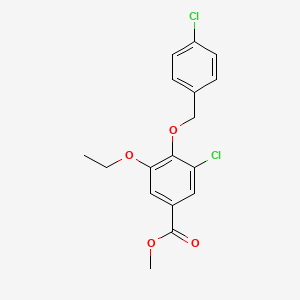
![5-Methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B13021439.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13021443.png)
![Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13021447.png)
